molecular formula C110H118N8O10S2 B11939396 Pdi-dpp-pdi

Pdi-dpp-pdi

Cat. No.: B11939396
M. Wt: 1776.3 g/mol
InChI Key: MSVIVABIVQUITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perylene diimide flanked diketopyrrolopyrrole, commonly referred to as Pdi-dpp-pdi, is a compound known for its unique electronic properties and structural characteristics. It is a conjugated molecule that combines the properties of perylene diimide and diketopyrrolopyrrole, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pdi-dpp-pdi typically involves the coupling of perylene diimide and diketopyrrolopyrrole units. One effective method is the direct heteroarylation polymerization, which incorporates a direct heteroarylation mono-substitution. This method has been shown to produce a molecular dimer with strong optical absorption properties .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced polymerization techniques and controlled reaction environments is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Pdi-dpp-pdi undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich and electron-deficient regions within the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tetrachloro-1,4-benzoquinone and reducing agents such as cobaltocene. The reactions typically occur under controlled conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Pdi-dpp-pdi involves its ability to participate in electron transfer processes. The compound’s molecular structure allows it to act as an electron acceptor, facilitating charge transfer in various applications. The pathways involved include the interaction of the electron-deficient diketopyrrolopyrrole core with electron-rich regions of other molecules, leading to efficient charge separation and transfer .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pdi-dpp-pdi include other diketopyrrolopyrrole-based molecules and perylene diimide derivatives. Examples include Pdi-pep and Dpp-pep, which share structural similarities and electronic properties with this compound .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of perylene diimide and diketopyrrolopyrrole units, which provides a distinct balance of electron-rich and electron-deficient regions. This balance enhances its performance in applications such as organic solar cells and advanced materials .

Properties

Molecular Formula

C110H118N8O10S2

Molecular Weight

1776.3 g/mol

IUPAC Name

15-hexyl-6-[5-[4-[5-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]thiophen-2-yl]-2,5-dioctyl-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophen-2-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone

InChI

InChI=1S/C110H118N8O10S2/c1-13-25-29-33-35-39-51-113-99(81-47-45-79(129-81)67-53-69-87-73(107(125)117(103(69)121)61(21-9)22-10)57-77-93-91-75(111(77)49-37-31-27-15-3)55-71-85-65(43-41-63(89(85)91)83(67)95(87)93)101(119)115(105(71)123)59(17-5)18-6)97-98(109(113)127)100(114(110(97)128)52-40-36-34-30-26-14-2)82-48-46-80(130-82)68-54-70-88-74(108(126)118(104(70)122)62(23-11)24-12)58-78-94-92-76(112(78)50-38-32-28-16-4)56-72-86-66(44-42-64(90(86)92)84(68)96(88)94)102(120)116(106(72)124)60(19-7)20-8/h41-48,53-62H,13-40,49-52H2,1-12H3

InChI Key

MSVIVABIVQUITI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=C5C6=C7C8=C(C=C6)C(=O)N(C(=O)C8=CC9=C7C2=C(N9CCCCCC)C=C3C(=C52)C(=C4)C(=O)N(C3=O)C(CC)CC)C(CC)CC)C1=O)C1=CC=C(S1)C1=C2C3=C4C5=C(C=C3)C(=O)N(C(=O)C5=CC3=C4C4=C(N3CCCCCC)C=C3C(=C24)C(=C1)C(=O)N(C3=O)C(CC)CC)C(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.